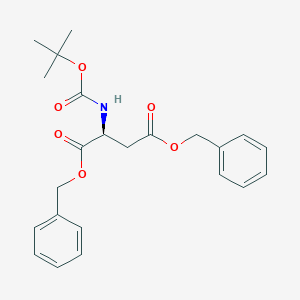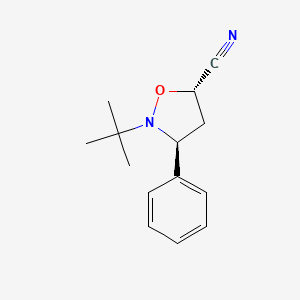![molecular formula C13H16N2OS B12892192 (2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)
(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of thienopyrroles, which are known for their diverse biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone typically involves the condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can interfere with cellular signaling pathways, leading to altered gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Benzyl-4H-thieno[3,2-b]pyrrol-5-yl)(1H-imidazol-1-yl)methanone
- 4H-Thieno[3,2-b]pyrrole-5-carbohydrazides
- 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles
Uniqueness
(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone stands out due to its unique structural features, which confer specific reactivity and biological activity
Propiedades
Fórmula molecular |
C13H16N2OS |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
(2,4-dimethylthieno[3,2-b]pyrrol-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16N2OS/c1-9-7-10-12(17-9)8-11(14(10)2)13(16)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3 |
Clave InChI |
IVEMPMIYWKZBGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C=C(N2C)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)

![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)





![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)

